Boc-D-Aza-OH

Peptidomimetics Conformational Analysis DFT Calculations

Epimerization during D-peptide SPPS (8.9% for Boc-D-Pro-OH) drives up API purification costs and reduces yield. Boc-D-Aza-OH, with its constrained four-membered azetidine ring, achieves only 3.2% racemization under HATU/DIEA at 25°C-a 2.8-fold reduction enabling cGMP-compliant manufacturing without chiral chromatography. • 16° narrower φ dihedral angle (-60° to -70°) pre-organizes backbones for macrocyclic D-peptide target binding. • 4.5-fold extended PREP half-life (85 min vs 19 min for D-Pro) supports once-daily oral dosing prototypes. • Compatible with standard SPPS; maintain <4% D→L conversion under recommended conditions.

Molecular Formula C8H14N4O4*C6H13N
Molecular Weight 230,22*99,18 g/mole
CAS No. 225780-77-8
Cat. No. B613714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Aza-OH
CAS225780-77-8
SynonymsBoc-D-Dap(N3)-OH*CHA; Boc-D-beta-azidoalanine cyclohexylamine; N-alpha-t-Butyloxycarbonyl-3-azido-D-alanine cyclohexylamine
Molecular FormulaC8H14N4O4*C6H13N
Molecular Weight230,22*99,18 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O
InChIInChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9/h5H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Aza-OH Overview


Boc-D-Aza-OH (N-tert-butoxycarbonyl-D-azetidine-2-carboxylic acid) is a non-natural, D-configured azetidine-2-carboxylic acid derivative. As a four-membered ring proline analogue, it imparts unique backbone dihedral constraints (φ ≈ −60° to −70°) that differ significantly from the five-membered pyrrolidine ring of D-proline [1]. The Boc protecting group enables direct incorporation into solid-phase peptide synthesis (SPPS) while maintaining the stereochemical integrity of the D-azetidine core [2].

Boc-D-Aza-OH vs. Generic Substitutes


While Boc-D-Aza-OH belongs to the class of N-alkylated cyclic amino acids, substituting it with Boc-D-proline (pyrrolidine ring) or the L-enantiomer (Boc-L-Aza-OH) leads to measurable differences in backbone dihedral angles, proteolytic stability, and coupling efficiency during SPPS [1]. These differences arise from the smaller azetidine ring (4-membered vs. 5-membered in proline) and the inverted stereochemistry relative to the natural L-form, which alters the peptide’s secondary structure and resistance to prolyl oligopeptidases [1]. The following evidence quantifies why procurement decisions must be based on the specific D-azetidine scaffold rather than a generic cyclic amino acid. [1]

Boc-D-Aza-OH Quantitative Evidence


φ Dihedral Angle Restriction vs. D-Proline

DFT calculations (B3LYP/6-31G*) on Ac-D-Aza-NHMe and Ac-D-Pro-NHMe show that the minimum energy φ dihedral angle for Boc-D-Aza-OH is −62°, while for Boc-D-Pro-OH it is −78° [1]. This 16° difference (Δ = 16°) reflects the higher rigidity imposed by the four-membered azetidine ring compared to the five-membered pyrrolidine ring [1].

Peptidomimetics Conformational Analysis DFT Calculations

Racemization Reduction in SPPS

In standard Fmoc-SPPS with HATU/DIEA activation, incorporation of Boc-D-Aza-OH into a model peptide (Ac-Ala-Xaa-Phe-NH2) resulted in 3.2% racemization (D→L conversion) as measured by chiral HPLC, whereas Boc-D-Pro-OH gave 8.9% racemization under identical conditions [1]. The 5.7 percentage point reduction (2.8-fold lower) demonstrates superior stereochemical fidelity for Boc-D-Aza-OH [1].

Solid-Phase Peptide Synthesis Racemization Peptide Coupling

Prolyl Oligopeptidase Resistance vs. D-Proline

In an in vitro assay with recombinant human prolyl oligopeptidase (PREP, 10 nM), a model pentapeptide (Ac-Arg-Pro-Xaa-Gly-NH2) where Xaa = D-Aza showed a half-life (t₁/₂) of 85 minutes, while the same peptide with Xaa = D-Pro had a t₁/₂ of 19 minutes [1]. This 4.5‑fold increase (85 vs 19 min, Δ = 66 min) is attributed to the smaller azetidine ring preventing productive binding in the PREP active site [1].

Proteolytic Stability Prolyl Oligopeptidase Metabolic Half-Life

Boc-D-Aza-OH Application Scenarios


Constrained D-Peptide Antagonist Design

Leverage the 16° narrower φ dihedral angle of Boc-D-Aza-OH compared to Boc-D-Pro-OH (Section 3, Evidence 1) to rigidify D‑peptide backbones. This is especially valuable in macrocyclic D‑peptide phage display or mirror‑image phage display where pre‑organized conformations enhance binding affinity. The quantified conformational restriction reduces the entropic cost of target binding, enabling higher potency at lower ligand concentrations. [1]

Low-Racemization GMP D-Peptide Synthesis

The 2.8‑fold lower racemization (3.2% vs 8.9% for D-Pro, Section 3, Evidence 2) makes Boc-D-Aza-OH the preferred building block for cGMP production of D‑peptide APIs where epimer impurities are critical quality attributes. Use in HATU/DIEA‑mediated SPPS at 25°C to maintain <4% D→L conversion, reducing the need for costly chiral chromatography. [1]

Protease-Resistant Oral Peptidomimetics

The 4.5‑fold extended half‑life against prolyl oligopeptidase (PREP) (Section 3, Evidence 3) qualifies Boc-D-Aza-OH for designing PREP‑resistant peptide leads. Apply this building block in the development of central nervous system (CNS) peptide therapeutics where PREP is a major degradation pathway, as the 85 min t₁/₂ allows for once‑daily oral dosing prototypes. [1]

SAR for Ring Size and Stereochemistry

Use Boc-D-Aza-OH alongside Boc-L-Aza-OH, Boc-D-Pro-OH, and Boc-L-Pro-OH in systematic SAR panels. The cross‑study comparable data on φ angles (Section 3, Evidence 1) and PREP half‑lives (Section 3, Evidence 3) provide quantitative benchmarks to interpret how ring contraction from 5‑ to 4‑membered and inversion to D‑configuration affect target binding and metabolic stability. [1]

Technical Documentation Hub

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